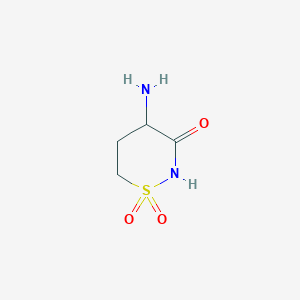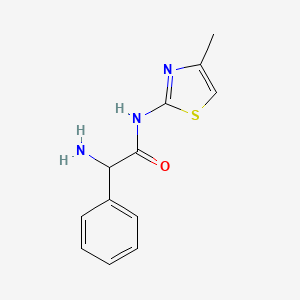
2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C12H12N4OS. It is a heterocyclic compound containing a thiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with thioamide derivatives under specific conditions. One common method includes the use of 4-methylthiazole-2-amine as a starting material, which undergoes a condensation reaction with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
- 2-Amino-N-(4-methylthiazol-2-yl)acetamide
- 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
Comparison: 2-Amino-N-(4-methylthiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenylacetamide moiety. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of the phenyl group enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H13N3OS |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9/h2-7,10H,13H2,1H3,(H,14,15,16) |
Clé InChI |
ULQSYEIYKLIPQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)
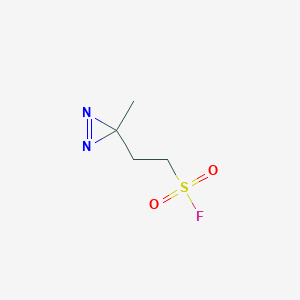
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)
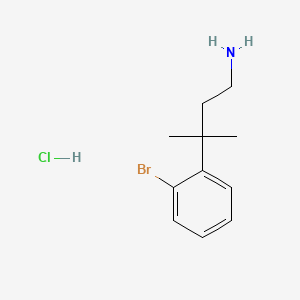


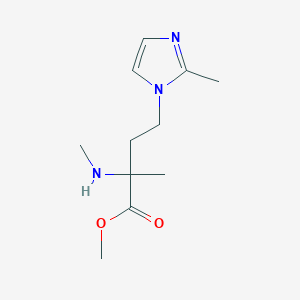



![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)
